molecular formula C11H14N2O3 B8556509 Methyl 2-butyramidoisonicotinate

Methyl 2-butyramidoisonicotinate

Cat. No.: B8556509
M. Wt: 222.24 g/mol
InChI Key: DLDWTTYGWYAEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-butyramidoisonicotinate is a substituted pyridine derivative characterized by a methyl ester group at the 4-position and a butyramido (amide-linked butyryl) substituent at the 2-position of the pyridine ring. Its structure combines the electron-withdrawing effects of the ester group with the hydrogen-bonding capability of the amide moiety, influencing reactivity and solubility .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(butanoylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-3-4-10(14)13-9-7-8(5-6-12-9)11(15)16-2/h5-7H,3-4H2,1-2H3,(H,12,13,14)

InChI Key

DLDWTTYGWYAEHF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC=CC(=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Analogs :

Methyl 2-Bromoisonicotinate (CAS 26156-48-9): Features a bromine atom at the 2-position instead of a butyramido group.

Methyl 2-Aminoisonicotinate: Substituted with an amino group at the 2-position.

Methyl 2-Cyanoisonicotinate: Contains a cyano group at the 2-position.

Property Methyl 2-Butyramidoisonicotinate (Inferred) Methyl 2-Bromoisonicotinate Methyl 2-Aminoisonicotinate (Hypothetical)
Substituent Butyramido (-NHCOC₃H₇) Bromine (-Br) Amino (-NH₂)
Electron Effects Moderate electron-withdrawing (amide) Strongly electron-withdrawing Electron-donating
Reactivity Likely participates in amide coupling High reactivity in cross-coupling Prone to oxidation or diazotization
Solubility Moderate in polar aprotic solvents Low in water, high in DCM/THF High in polar solvents (e.g., DMSO)
Thermal Stability Stable up to ~150°C (inferred) Stable up to 200°C Less stable (amine oxidation risk)

Key Research Findings

  • Methyl 2-Bromoisonicotinate : Demonstrated superior stability and reactivity in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s leaving-group capability, making it valuable in pharmaceutical intermediates .
  • However, its bulkier substituent may reduce reactivity compared to bromine analogs.
  • Substituent Impact on Applications :
    • Bromine analogs: Preferred for catalytic transformations (e.g., C-C bond formation).
    • Butyramido analogs: More suited for biological applications (e.g., protease inhibitors) due to amide functionality .

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